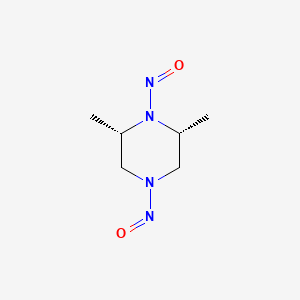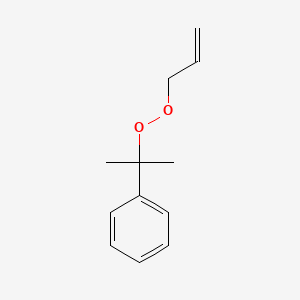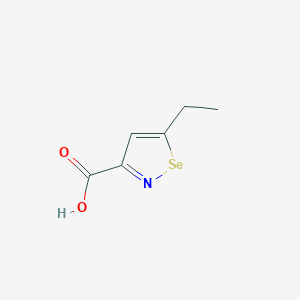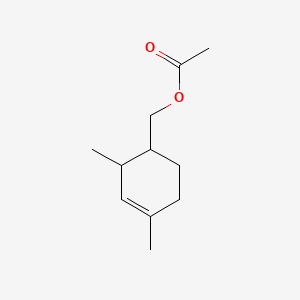
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is a chiral organic compound with two stereocenters. It belongs to the class of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of two nitroso groups attached to the piperazine ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine typically involves the nitrosation of a suitable piperazine precursor. One common method is the reaction of 2,6-dimethylpiperazine with nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective nitrosation at the desired positions on the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine can undergo various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to nitro groups using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso groups can be reduced to amino groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitroso groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (2R,6S)-2,6-Dimethyl-1,4-dinitropiperazine.
Reduction: Formation of (2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its effects on biological systems.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives.
Mechanism of Action
The mechanism of action of (2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine involves its interaction with biological molecules, such as proteins and nucleic acids. The nitroso groups can form covalent bonds with nucleophilic sites on these molecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-2,6-Dimethyl-1,4-dinitrosopiperazine: A diastereomer with different stereochemistry.
(2S,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine: Another diastereomer with different stereochemistry.
(2R,6S)-2,6-Dimethyl-1,4-diaminopiperazine: A reduced form with amino groups instead of nitroso groups.
Uniqueness
(2R,6S)-2,6-Dimethyl-1,4-dinitrosopiperazine is unique due to its specific stereochemistry and the presence of nitroso groups, which confer distinct chemical reactivity and biological properties compared to its diastereomers and other related compounds.
Properties
Molecular Formula |
C6H12N4O2 |
|---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyl-1,4-dinitrosopiperazine |
InChI |
InChI=1S/C6H12N4O2/c1-5-3-9(7-11)4-6(2)10(5)8-12/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
JIWAGFGPBKDFQN-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1N=O)C)N=O |
Canonical SMILES |
CC1CN(CC(N1N=O)C)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)



![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)


![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)



![Acetamide, N-[5-[bis(2-butoxyethyl)amino]-2-[(5-nitro-2-thiazolyl)azo]phenyl]-](/img/structure/B13770447.png)


